[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 4-amino-2,6-dichloropyridine has been reported . A solution of 4-amino-2,6-dichloropyridine in concentrated sulfuric acid was stirred vigorously at room temperature and treated portionwise with potassium nitrate. Then the mixture was heated to 50°C for 7 hours .Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine, a related compound, is C5H3Cl2N . It is one of six isomers of dichlorpyridine .Chemical Reactions Analysis
The reactions of related compounds such as pentachloropyridine have been studied . Many factors including the nature of the nucleophile, reaction condition, and solvent can have significant influences on the regiochemistry of the reactions of this heteroaromatic compound .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloropyridine, a related compound, include a molecular weight of 147.99 , a melting point of 83-86 °C , and it is a solid at room temperature .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Synthesis of Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This process highlights the utility of similar compounds in synthesizing highly functionalized tetrahydropyridines, which are significant in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Convenient Synthesis of Naphthyridine Derivatives
A simple method has been developed for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, showcasing the compound's role in facilitating the production of naphthyridine derivatives, which have potential medicinal and chemical properties (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
Potential Applications in Medicinal Chemistry
- Anticancer Agent Synthesis: Research has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents. These compounds, synthesized from related chemical structures, were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating the compound's relevance in designing anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Novel Chemical Entities and Mechanistic Insights
- Nootropic Agents Synthesis: Synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including discussions on their potential as nootropic agents, emphasizes the compound's contribution to generating new chemical entities with possible applications in enhancing cognitive functions (Valenta, Urban, Taimr, & Polívka, 1994).
Safety and Hazards
Properties
IUPAC Name |
[1-(4-ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-3-11-4-6-13(7-5-11)21-16(22)10(2)24-17(23)12-8-14(18)15(19)20-9-12/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHAWPGCXASBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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